molecular formula C7H3F6N B161401 2,3-Bis(trifluoromethyl)pyridine CAS No. 1644-68-4

2,3-Bis(trifluoromethyl)pyridine

Cat. No.: B161401
CAS No.: 1644-68-4
M. Wt: 215.1 g/mol
InChI Key: RRNXYHYDSDAOFW-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)pyridine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups confer unique chemical properties, making this compound valuable in various scientific and industrial applications. Its molecular formula is C7H3F6N, and it is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .

Industrial Production Methods: Industrial production of 2,3-Bis(trifluoromethyl)pyridine often employs high-temperature vapor-phase reactions. For instance, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C using transition metal-based catalysts like iron fluoride can yield high-purity this compound . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while radical reactions can produce complex organic molecules with multiple trifluoromethyl groups .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)pyridine
  • 2,4-Bis(trifluoromethyl)pyridine
  • 2,6-Bis(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2,3-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties . For example, this compound may exhibit different solubility, stability, and reactivity profiles compared to its isomers, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXYHYDSDAOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343471
Record name 2,3-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-68-4
Record name 2,3-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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